molecular formula C5H11Cl2F3N2 B13521625 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B13521625
M. Wt: 227.05 g/mol
InChI Key: WLDSDEYXIULISM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.

Preparation Methods

The synthesis of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method includes the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. Industrial production methods often utilize catalytic hydrogenolysis and vapor-phase reactions to achieve high yields and purity .

Chemical Reactions Analysis

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C5H11Cl2F3N2

Molecular Weight

227.05 g/mol

IUPAC Name

3-(trifluoromethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4(9)1-2-10-3-4;;/h10H,1-3,9H2;2*1H

InChI Key

WLDSDEYXIULISM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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